molecular formula C21H18N2O2 B10915181 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide

2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide

Cat. No.: B10915181
M. Wt: 330.4 g/mol
InChI Key: DHJHNUACZWMSKA-UHFFFAOYSA-N
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Description

2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE is an organic compound with the molecular formula C21H18N2O2 It is characterized by the presence of a benzamide group linked to a benzyloxyphenyl moiety through a methylene bridge

Preparation Methods

The synthesis of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves the reaction of N-(2-aminophenyl)benzamide with benzyl isocyanate. The reaction proceeds through a nucleophilic addition mechanism, followed by intramolecular cyclization to form the desired product . The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Chemical Reactions Analysis

2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases where its molecular structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24)

InChI Key

DHJHNUACZWMSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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